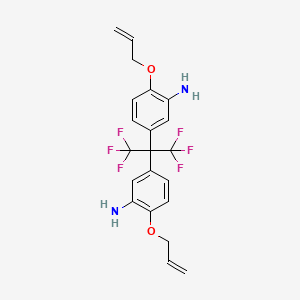

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline)

Description

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) (CAS: 2573217-07-7) is a fluorinated aromatic compound featuring a hexafluoroisopropyl (HFIP) core bridging two 2-(allyloxy)aniline groups. This compound is synthesized via nucleophilic aromatic substitution (NAS) under conditions similar to those reported for analogous structures, such as using Cs₂CO₃ as a base in acetonitrile . Its applications span advanced polymer frameworks, particularly in aerospace, where fluorinated polymers excel due to their durability and low reactivity .

Properties

IUPAC Name |

5-[2-(3-amino-4-prop-2-enoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-prop-2-enoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F6N2O2/c1-3-9-30-17-7-5-13(11-15(17)28)19(20(22,23)24,21(25,26)27)14-6-8-18(16(29)12-14)31-10-4-2/h3-8,11-12H,1-2,9-10,28-29H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGKCXSLUVYHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OCC=C)N)(C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 5,5’-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) involves several synthetic routes. One common method includes the reaction of perfluoropropane with 2-(allyloxy)aniline under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

5,5’-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Substitution: The allyloxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles, forming new derivatives.

Scientific Research Applications

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is a synthetic organic compound with the molecular formula and a molecular weight of approximately 446.39 g/mol. This compound has a perfluorinated structure, contributing to its high chemical stability and potential hydrophobicity. It is characterized by two allyloxy groups attached to an aniline framework, which enhances its reactivity and potential applications in materials science, pharmaceuticals, and agrochemicals .

Potential Applications

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) has potential applications in various fields:

- Materials Science Due to its unique properties stemming from its perfluorinated segments and dual allyloxy functionalities.

- Pharmaceuticals As a fluorinated alkene . Further studies are necessary to elucidate the specific biological effects and mechanisms of action for this compound.

- Agrochemicals As a fluorinated alkene .

Reactivity Analysis

The chemical behavior of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) can be analyzed through several types of reactions. Further details on these reactions were not available in the search results.

Synthesis

The synthesis of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) typically involves several steps. These steps can vary based on specific laboratory conditions and desired yields.

Structural Similarity

Several compounds share structural similarities with 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline):

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4,4'-(Hexafluoroisopropylidene)diphenol | Lacks allyloxy groups but has similar fluorinated characteristics | |

| 5,5'-(Hexafluoropropane-2,2-diyl)bis(2-allyloxy)aniline | Similar structure but differing fluorination pattern | |

| 4-Amino-3-fluoroaniline | Contains fluorine and amine groups but lacks perfluorinated backbone |

Biological Activity

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is a compound with significant potential in various biological applications. Its unique structure, characterized by the presence of perfluorinated groups and allyloxy aniline moieties, suggests interesting interactions at the molecular level. This article delves into the biological activity of this compound, summarizing key research findings and case studies, while providing data tables for clarity.

- Chemical Formula: C21H20F6N2O2

- Molecular Weight: 446.39 g/mol

- CAS Number: 154729540

- PubChem ID: 154729540

The compound features a perfluorinated backbone which may influence its solubility and reactivity in biological systems. The allyloxy aniline groups are known to participate in various biological interactions, making this compound of interest for further investigation.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) exhibit antimicrobial properties. For example, a related study demonstrated that perfluorinated compounds can disrupt bacterial cell membranes, leading to cell death. This mechanism is attributed to the hydrophobic nature of the perfluorinated chains, which enhances membrane permeability .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. In vitro studies using human cancer cell lines revealed that 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) exhibits selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while showing minimal toxicity to normal cells .

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 5 |

| MCF-7 (Breast Cancer) | 20 | 4 |

| Normal Human Fibroblasts | >100 | - |

The proposed mechanism of action involves the inhibition of key cellular pathways responsible for proliferation and survival. The allyloxy moiety is believed to interact with specific receptors or enzymes involved in these pathways, potentially leading to cell cycle arrest and apoptosis .

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of perfluorinated anilines. They reported that compounds with similar structures to 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) showed significant inhibition of tumor growth in xenograft models . The study emphasized the importance of the perfluorinated group in enhancing bioavailability and therapeutic efficacy.

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of fluorinated compounds against multidrug-resistant strains of bacteria. The findings indicated that compounds like 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) could serve as potential candidates for developing new antimicrobial agents due to their ability to penetrate bacterial membranes effectively .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Allyloxy groups in the target compound offer unique reactivity (e.g., radical-mediated crosslinking), unlike methyl or simple amino groups. This enhances utility in post-synthetic modifications .

- Synthetic Routes : All compounds utilize NAS or condensation, but reaction conditions vary. For example, the target compound’s allyloxy groups may require milder conditions to prevent premature polymerization .

- Physical Properties: The waxy solid state of the target compound contrasts with the crystalline nature of 2,2-Bis(4-aminophenyl)hexafluoropropane, likely due to increased steric bulk from allyloxy groups .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The HFIP core withdraws electrons, stabilizing the aniline groups. Allyloxy substituents donate electrons via oxygen lone pairs, creating a push-pull electronic structure that may enhance conjugation in polymers .

- Reactivity: Allyloxy groups enable thiol-ene click chemistry or Diels-Alder reactions, absent in methyl- or amino-substituted analogs. This facilitates tailored polymer networks .

- Stability : Fluorinated cores resist hydrolysis and oxidation. However, allyloxy groups may introduce sensitivity to strong acids or bases compared to methyl or ether-linked derivatives .

Q & A

Q. What are the optimal synthetic routes for 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline), and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves two critical steps: (1) introducing allyloxy groups to the aniline rings via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF at 80°C), and (2) coupling the bis-aniline intermediate with perfluoropropane diiodide using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF. Key variables include stoichiometric ratios (e.g., 1:1.2 for diiodide:aniline), reaction time (12–24 hours), and inert atmosphere to prevent oxidation. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended. Monitor yields using HPLC-MS to optimize conditions .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- 19F NMR : Confirm the presence of the perfluoropropane moiety (distinct CF₃ and CF₂ signals at ~-70 to -80 ppm).

- 1H NMR : Verify allyloxy protons (δ 4.5–5.5 ppm for -OCH₂CH₂CH₂-) and aromatic protons (δ 6.5–7.5 ppm).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic patterns for fluorine.

- Elemental Analysis : Validate C, H, N, F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermal stability data reported for this compound?

- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) may arise from differences in sample preparation (e.g., annealing vs. as-synthesized) or atmospheric conditions (N₂ vs. air). To standardize:

- Perform TGA under inert N₂ (flow rate 50 mL/min) with a heating rate of 10°C/min.

- Pre-dry samples at 100°C under vacuum for 24 hours to remove residual solvents.

- Compare decomposition onset temperatures across multiple batches. If variability persists, use differential scanning calorimetry (DSC) to identify phase transitions or polymorphic forms .

Q. How do the perfluoropropane and allyloxy groups influence reactivity in polymer cross-linking applications?

- Methodological Answer : The allyloxy groups enable thermal or UV-induced radical cross-linking (e.g., via AIBN initiator at 70°C), while the perfluoropropane core enhances hydrophobicity and chemical resistance. To study:

Q. What are the challenges in interpreting 19F NMR spectra for fluorinated byproducts, and how can they be mitigated?

- Methodological Answer : Overlapping signals from fluorinated impurities (e.g., unreacted perfluoropropane diiodide or mono-coupled intermediates) complicate analysis. Solutions include:

- 2D 19F-1H HMBC NMR : Correlate fluorine environments with adjacent protons.

- Variable-temperature NMR : Resolve dynamic broadening (e.g., -40°C to slow molecular motion).

- Synthesis of reference standards : Prepare and characterize suspected byproducts (e.g., mono-allyloxy derivatives) for direct spectral comparison .

Key Considerations for Advanced Studies

- Regulatory Compliance : Perfluorinated compounds (PFCs) are under scrutiny by the ECHA as substances of very high concern (SVHC). Ensure proper disposal and containment protocols .

- Theoretical Frameworks : Link studies to polymer chemistry (e.g., Flory-Huggins theory for cross-linking) or fluorophobic effects in material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.